molecular formula C28H25BrN2O5 B11942100 Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate CAS No. 853334-30-2

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Cat. No.: B11942100
CAS No.: 853334-30-2
M. Wt: 549.4 g/mol
InChI Key: JMRLWJMNBSRVSF-UHFFFAOYSA-N
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Description

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that features a unique structure combining bromobenzoyl, pyridinyl, and indolizinedicarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl and pyridinyl groups. Common reagents used in these reactions include bromobenzoyl chloride, pyridine, and diisopropylamine. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
  • Diisopropyl 3-(4-fluorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
  • Diisopropyl 3-(4-methylbenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Uniqueness

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromobenzoyl and pyridinyl groups enhances its potential as a versatile compound in various research applications.

Properties

CAS No.

853334-30-2

Molecular Formula

C28H25BrN2O5

Molecular Weight

549.4 g/mol

IUPAC Name

dipropan-2-yl 3-(4-bromobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3

InChI Key

JMRLWJMNBSRVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

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